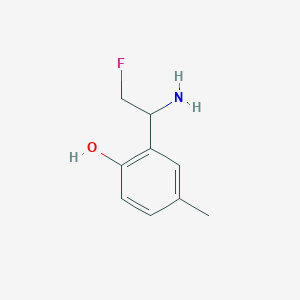![molecular formula C10H11FN2O2 B13065249 [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine is an organic compound with the molecular formula C10H11FN2O2 It is characterized by the presence of a fluoro and nitro group on a phenyl ring, which is connected to an ethenyl group and further bonded to a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine typically involves the following steps:
Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 6-position.
Vinylation: The nitrated compound is then subjected to a vinylation reaction to introduce the ethenyl group.
Amination: Finally, the compound undergoes amination with dimethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Compounds where the fluoro group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(2-Fluoro-6-nitrophenyl)ethenyl]methylamine: Similar structure but with a single methyl group instead of dimethylamine.
[2-(2-Fluoro-6-nitrophenyl)ethenyl]ethylamine: Similar structure but with an ethyl group instead of dimethylamine.
[2-(2-Fluoro-6-nitrophenyl)ethenyl]propylamine: Similar structure but with a propyl group instead of dimethylamine.
Uniqueness
The uniqueness of [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11FN2O2 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
(E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H11FN2O2/c1-12(2)7-6-8-9(11)4-3-5-10(8)13(14)15/h3-7H,1-2H3/b7-6+ |
Clave InChI |
OKUFRTYEXAOXQZ-VOTSOKGWSA-N |
SMILES isomérico |
CN(C)/C=C/C1=C(C=CC=C1F)[N+](=O)[O-] |
SMILES canónico |
CN(C)C=CC1=C(C=CC=C1F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
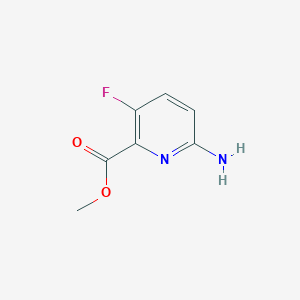
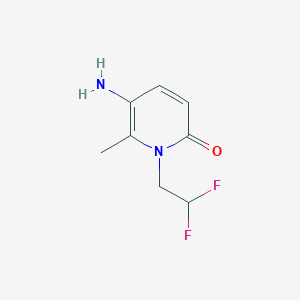

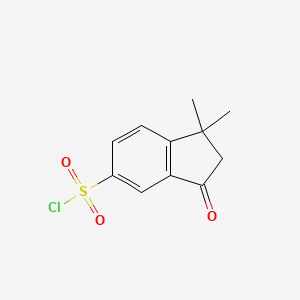

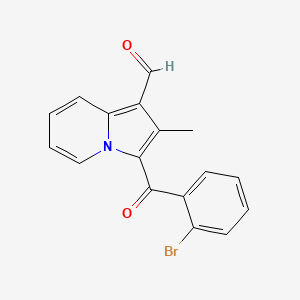
![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
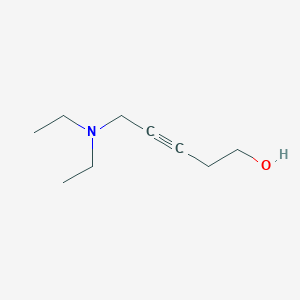
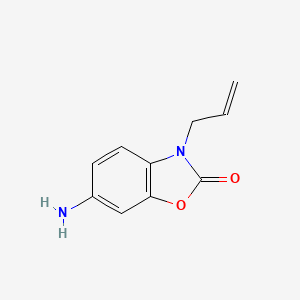
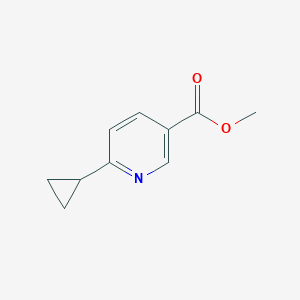
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)
